Product packaging for Fmoc-PEG3-NHS ester(Cat. No.:)

Fmoc-PEG3-NHS ester

Cat. No.: B607513
M. Wt: 540.6 g/mol
InChI Key: KMYBRMLPVIWJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Contemporary Bioconjugation Chemistry

In the landscape of modern bioconjugation chemistry, the ability to covalently link different molecular entities with precision is paramount. Fmoc-PEG3-NHS ester directly addresses this need by providing a heterobifunctional linker. biosynth.com This characteristic allows for distinct chemical transformations at either end of the molecule, a crucial feature for creating complex architectures such as Proteolysis Targeting Chimeras (PROTACs), where two different ligands are joined by a linker. medchemexpress.comglpbio.com The presence of the PEG chain also enhances the solubility and biocompatibility of the resulting conjugates, a critical factor in the development of therapeutic and diagnostic agents. lifetein.comaxispharm.com

Fundamental Role of Polyethylene (B3416737) Glycol (PEG) in Enhancing Biomacromolecular Functionality

The incorporation of a polyethylene glycol (PEG) spacer is a key feature of this compound. PEGylation, the process of attaching PEG chains to molecules, is a widely employed strategy to improve the pharmacokinetic and pharmacodynamic properties of biomacromolecules. nih.govucl.ac.beresearchgate.net

The hydrophilic and biocompatible nature of PEG offers several advantages: thermofisher.comsigmaaldrich.comlabinsights.nl

Increased Solubility: PEG chains can significantly enhance the water solubility of hydrophobic molecules, which is often a challenge for peptides and other biomolecules. nih.govthermofisher.com

Reduced Immunogenicity: The PEG moiety can shield the attached biomolecule from the host's immune system, reducing the likelihood of an immune response. nih.govresearchgate.netnih.gov

Prolonged Circulation Time: By increasing the hydrodynamic volume of the conjugate, PEGylation can reduce renal clearance, leading to a longer half-life in the bloodstream. researchgate.netnih.gov

Improved Stability: PEGylation can protect biomolecules from enzymatic degradation. ucl.ac.be

The discrete length of the PEG3 unit in this specific compound provides a defined spacer arm, preventing steric hindrance between the conjugated molecules and allowing for the optimization of biological activity. peptide.com

Mechanistic Significance of N-Hydroxysuccinimide (NHS) Esters in Amine-Reactive Covalent Coupling

The N-Hydroxysuccinimide (NHS) ester is a highly efficient functional group for reacting with primary amines, such as those found on the side chain of lysine (B10760008) residues or the N-terminus of proteins and peptides. glenresearch.comcreative-proteomics.com The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester. glenresearch.comcreative-proteomics.com This results in the formation of a stable and irreversible amide bond and the release of N-hydroxysuccinimide as a byproduct. glenresearch.comcreative-proteomics.com

This amine-reactive chemistry is one of the most common and reliable methods for bioconjugation due to its high selectivity and efficiency under physiological or slightly alkaline pH conditions (typically pH 7.2-9). glenresearch.comcreative-proteomics.comthermofisher.com The reaction kinetics are pH-dependent, as the amine must be in its deprotonated, nucleophilic form to react. interchim.frjyi.orgthermofisher.com While NHS esters can also react with water (hydrolysis), the reaction with primary amines is generally much faster, especially at optimized concentrations and pH. glenresearch.comthermofisher.com

The stability of the resulting amide bond is a key advantage, ensuring the integrity of the bioconjugate in biological systems. glenresearch.com

Strategic Utility of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Synthetic Transformations

The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amine at the other end of the molecule. lifetein.comwikipedia.org Introduced by Carpino in 1972, the Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS). total-synthesis.compeptide-li.com

Key features of the Fmoc group include:

Base-Lability: The Fmoc group is readily removed under mild basic conditions, typically using a solution of a secondary amine like piperidine (B6355638) in a polar solvent such as dimethylformamide (DMF). wikipedia.orgpeptide.comnih.gov This deprotection proceeds through a β-elimination mechanism. peptide.comchempep.com

Acid Stability: The Fmoc group is stable to acidic conditions, which makes it orthogonal to other protecting groups like the tert-butyloxycarbonyl (Boc) group that are cleaved by acid. wikipedia.orgtotal-synthesis.com This orthogonality is fundamental to complex, multi-step synthetic strategies. total-synthesis.com

UV-Active Byproduct: The cleavage of the Fmoc group releases dibenzofulvene, a byproduct that has a strong UV absorbance. wikipedia.orgpublish.csiro.au This property allows for the real-time monitoring of the deprotection reaction, ensuring complete removal before the next synthetic step. wikipedia.orgontosight.ai

In the context of this compound, the Fmoc group allows for the initial conjugation of the molecule via its NHS ester end. dcchemicals.commedkoo.com Subsequently, the Fmoc group can be removed to expose a primary amine, which can then be used for further conjugation or modification, enabling the construction of intricate molecular architectures. dcchemicals.commedkoo.com

Chemical Properties of this compound

PropertyValueSource
Chemical Formula C28H32N2O9 biosynth.com
Molecular Weight 540.6 g/mol biosynth.com
CAS Number 1352827-47-4 biosynth.com
Appearance Pale Yellow Oily Matter
Solubility Soluble in DCM, DMF, DMSO

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32N2O9 B607513 Fmoc-PEG3-NHS ester

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O9/c31-25-9-10-26(32)30(25)39-27(33)11-13-35-15-17-37-18-16-36-14-12-29-28(34)38-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYBRMLPVIWJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc Peg3 Nhs Ester and Chemical Derivatives

Established Synthetic Pathways for N-Hydroxysuccinimide Ester Formation

The formation of the NHS ester is a critical step in the synthesis of Fmoc-PEG3-NHS ester. This activation of the terminal carboxylic acid of the Fmoc-PEG3-COOH precursor can be achieved through several reliable methods.

The most traditional and widely used method for preparing NHS esters involves the activation of a carboxylic acid using a carbodiimide (B86325) coupling agent in the presence of N-hydroxysuccinimide. thieme-connect.comnih.gov This robust approach is applicable to a wide array of carboxylic acids. amerigoscientific.com The reaction mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate. taylorandfrancis.comthermofisher.com This intermediate is then subjected to nucleophilic attack by N-hydroxysuccinimide, which results in the desired NHS ester and a urea (B33335) derivative as a byproduct. amerigoscientific.comthermofisher.com

Table 1: Comparison of Common Carbodiimide Coupling Agents for NHS-Ester Formation
CarbodiimideAbbreviationSolubilityPrimary ApplicationByproductByproduct Solubility
N,N'-dicyclohexylcarbodiimideDCCOrganic SolventsOrganic Synthesis, Manufacturing of NHS esters thermofisher.comDicyclohexylurea (DCU)Insoluble in most common solvents
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCAqueous Solutions taylorandfrancis.comBioconjugation, Aqueous-phase reactions taylorandfrancis.comEDC-urea derivativeSoluble in water thermofisher.com

Recent advancements in synthetic chemistry have introduced alternative pathways to NHS esters that bypass the traditional carboxylic acid activation route. amerigoscientific.com These methods involve the direct conversion of alcohols or aldehydes into NHS esters under oxidizing conditions. thieme-connect.comthieme-connect.com One notable example utilizes 2-iodoxybenzoic acid (IBX) as the oxidizing agent in the presence of N-hydroxysuccinimide. amerigoscientific.comthieme-connect.com This process effectively oxidizes primary alcohols and aldehydes to generate the corresponding NHS esters in moderate to high yields. thieme-connect.com

Another innovative oxidative strategy involves a copper-catalyzed reaction using tert-butyl hydroperoxide (TBHP) as the oxidant. thieme-connect.com Mechanistic studies suggest that the reaction may proceed through the oxidation of an iodide ion by TBHP, which then facilitates the conversion of the aldehyde into the final NHS ester. thieme-connect.com These oxidative coupling methods expand the range of starting materials that can be converted into NHS esters, offering new synthetic possibilities. amerigoscientific.com

Organocatalysis has emerged as a powerful and environmentally benign tool in organic synthesis, and its application has been extended to the formation of NHS esters. amerigoscientific.com An innovative strategy employs tetrabutylammonium (B224687) iodide as an organocatalyst for NHS-ester synthesis. amerigoscientific.com This approach provides a metal-free alternative to some traditional methods. nih.gov Furthermore, organocatalytic cross-coupling reactions of aldehydes with N-hydroxyimides, such as NHS, have been developed. researchgate.net These reactions can generate active ester intermediates that are then converted to the final products, offering a streamlined, one-pot synthesis process from readily available starting materials. researchgate.net The development of organocatalytic methods is a significant step towards more efficient and sustainable chemical syntheses. nih.govnih.gov

Integration within Solid-Phase Peptide Synthesis (SPPS) Protocols

This compound and its precursors are integral components in modern bioconjugation, particularly in the field of peptide synthesis. The Fmoc protecting group makes these molecules highly compatible with the most common strategy for SPPS.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides on a solid resin support. bachem.com The Fmoc/tBu strategy is a widely used orthogonal protection scheme where the Nα-amino group of the growing peptide chain is protected by the base-labile Fmoc group, and amino acid side chains are protected by acid-labile groups like tert-butyl (tBu). peptide.com The SPPS cycle involves the deprotection of the Fmoc group, typically with a secondary amine base like piperidine (B6355638), to reveal a free N-terminal amine. peptide.com The next Fmoc-protected amino acid is then coupled to this amine, and the cycle is repeated until the desired peptide sequence is assembled. bachem.com

Table 2: Key Steps in Fmoc-Based SPPS for N-Terminal PEGylation
StepDescriptionReagents
1. Resin LoadingThe C-terminal amino acid is attached to the solid support resin.Fmoc-amino acid, coupling agents, resin (e.g., Wang resin)
2. DeprotectionThe Nα-Fmoc protecting group is removed to expose a free amine.Piperidine in a solvent like DMF peptide.com
3. CouplingThe next Fmoc-protected amino acid is coupled to the free amine.Fmoc-amino acid, activation agents (e.g., HBTU, DIPEA)
4. RepetitionSteps 2 and 3 are repeated until the desired peptide sequence is complete.-
5. N-Terminal PEGylationAfter removal of the final Fmoc group, the PEG linker (e.g., Fmoc-PEG3-COOH) is coupled to the N-terminus.Fmoc-PEG3-COOH, activation agents
6. Cleavage & DeprotectionThe completed PEGylated peptide is cleaved from the resin, and side-chain protecting groups are removed.Strong acid (e.g., Trifluoroacetic acid - TFA)

Instead of synthesizing a peptide and then PEGylating it, it is also possible to construct the entire Fmoc-PEG-NHS ester moiety directly on a solid support. This approach allows for the creation of a resin-bound reactive linker that can be cleaved and used for subsequent conjugations. For instance, a synthesis could start with a suitable resin, to which a building block like Fmoc-PEG3-OH is coupled. nih.gov Following the attachment of the PEG unit, the terminal hydroxyl group can be converted to a carboxylic acid and subsequently activated to an NHS ester, all while the molecule remains attached to the solid phase.

In a more complex application, a peptide sequence can be assembled on a resin, followed by the addition of a PEG linker, and finally capped with an NHS ester functionality. nih.gov For example, a synthesis could involve assembling a peptide on a resin, followed by coupling a bis-succinimidyl PEG derivative, which leaves a terminal NHS ester ready for conjugation after cleavage from the support. nih.gov This solid-phase approach simplifies purification, as excess reagents and soluble byproducts are washed away after each step, similar to standard SPPS. bachem.com

Exploration of Alternative and Advanced Synthesis Approaches

Advanced synthetic strategies are continually being developed to enhance the efficiency, yield, and purity of PEGylation reagents like this compound. These methods aim to overcome challenges associated with traditional synthesis, such as long reaction times and purification difficulties.

Ultrasound-assisted synthesis has emerged as an energy-efficient and effective method for accelerating chemical reactions. mdpi.comrsc.org This technique utilizes ultrasonic waves to create acoustic cavitation, which can significantly enhance mass transfer and reaction rates. rsc.org In the context of PEG derivatives and related bioconjugation reactions, ultrasound assistance can lead to substantially higher yields and shortened reaction times, sometimes reducing processes from days to mere hours. mdpi.com For instance, the conjugation of a PEG5-bis-NHS ester was completed in just 15 minutes with ultrasound assistance, compared to 60 minutes with standard mechanical agitation. nih.gov Similarly, ultrasound irradiation has been shown to reduce the reaction time for the synthesis of azide (B81097) derivatives from 24 hours to 2 hours while also improving the yield. mdpi.com This methodology requires specialized equipment, such as an ultrasound reactor with a probe tip that can be immersed in the reaction solvent. mdpi.com

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis

ParameterConventional MethodUltrasound-Assisted MethodSource(s)
Reaction Time 60 minutes15 minutes nih.gov
Reaction Time 24 - 48 hours2 hours mdpi.com
Energy Consumption HigherLower mdpi.com
Solvent Required Standard Amount3 to 5-fold less mdpi.com
Yield GoodSubstantially Higher mdpi.com

Solution-phase synthesis of PEG-NHS esters involves reacting the precursor molecules in a suitable solvent. The choice of solvent is critical; common options include dimethylformamide (DMF), dichloromethane (B109758) (DCM), and dimethyl sulfoxide (B87167) (DMSO). axispharm.comyusiyy.com A key challenge in the synthesis and subsequent use of NHS esters is their susceptibility to hydrolysis, especially in aqueous solutions and at higher pH levels. rapp-polymere.comprecisepeg.com This competing reaction can significantly reduce the yield of the desired conjugate. precisepeg.com Therefore, PEG-NHS esters are often prepared immediately before use, and reactions are typically conducted in anhydrous organic solvents or carefully controlled buffer systems (pH 7-9). axispharm.comprecisepeg.com

Purification of the final product is essential to remove unreacted starting materials and byproducts. rsc.org Common purification techniques for PEG derivatives include preparative reversed-phase high-performance liquid chromatography (RP-HPLC) and gel filtration. rsc.orgnih.gov Following purification, the identity and purity of the synthesized compound are confirmed using analytical methods like HPLC and mass spectrometry. nih.govnih.gov The final, purified product is often lyophilized (freeze-dried) to yield a stable powder for storage. nih.govnih.gov Due to the moisture sensitivity of the NHS ester group, long-term storage is recommended at -20°C or lower with a desiccant. axispharm.com

Derivatization Strategies and Structural Analogs of this compound

The versatility of the Fmoc-PEG-NHS ester structure allows for the synthesis of a wide array of derivatives and analogs. These modifications are designed to fine-tune properties such as spacer length, solubility, and reactivity for specific applications in bioconjugation and drug delivery.

Table 2: Examples of Fmoc-PEGn-NHS Ester Analogs

Compound NameNumber of PEG Units (n)
Fmoc-PEG1-NHS ester1
Fmoc-PEG2-NHS ester2
This compound3
Fmoc-PEG4-NHS ester4
Fmoc-PEG5-NHS ester5

This compound is a classic example of a linear heterobifunctional PEG reagent. creativepegworks.combiosynth.com Heterobifunctional linkers possess two different reactive functional groups at opposite ends of a spacer molecule, in this case, a PEG chain. jenkemusa.commdpi.com In this compound, these two groups are:

Fmoc-protected amine (Fmoc-NH-) : The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group commonly used in peptide synthesis. creativepegworks.com It can be removed under basic conditions (e.g., with piperidine) to reveal a primary amine (-NH2), which can then react with other molecules. broadpharm.commedkoo.com

N-Hydroxysuccinimide (NHS) ester : This is an amine-reactive group that efficiently forms stable amide bonds with primary amines on target molecules like proteins, peptides, or amine-modified oligonucleotides. precisepeg.combroadpharm.commedkoo.com

This dual functionality allows for sequential conjugation, where one end of the PEG linker is attached to a molecule of interest, and the other end, after deprotection, is attached to a second molecule. The PEG spacer itself imparts favorable properties such as increased water solubility and biocompatibility. jenkemusa.com

A related class of heterobifunctional linkers is the Acid-PEG-NHS ester series. These compounds feature a terminal carboxylic acid (-COOH) group at one end and an NHS ester at the other, connected by a PEG spacer of variable length (e.g., Acid-PEGn-NHS ester).

The synthetic utility of these derivatives lies in their distinct reactive ends:

The NHS ester end reacts readily with primary amines.

The carboxylic acid end can be coupled to primary amines using activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond. nih.gov

This allows for a different set of conjugation strategies compared to the Fmoc-protected amine derivatives, expanding the toolkit for creating complex bioconjugates.

Comparative Analysis with Other Amine-Reactive Linkers

This compound belongs to the N-hydroxysuccinimide (NHS) ester class of reagents, which are widely utilized for their ability to react with primary amines. axispharm.comthermofisher.com This reactivity is central to their function in bioconjugation, allowing for the covalent attachment of the PEG linker to proteins, peptides, and other biomolecules. axispharm.com However, the effectiveness and specificity of this reaction can be influenced by several factors, and a comparison with other amine-reactive linkers is essential for selecting the appropriate tool for a given application. The most common amine-reactive functional groups include NHS esters, imidoesters, and isothiocyanates. thermofisher.com

The reaction of an NHS ester with a primary amine occurs efficiently at a physiological to slightly alkaline pH, typically between 7.2 and 9, resulting in a stable amide bond. thermofisher.com This process, however, faces competition from hydrolysis, where the NHS ester reacts with water, leading to the regeneration of the original carboxylic acid and release of NHS. thermofisher.comacs.org This side reaction is a critical consideration as it reduces the efficiency of the desired conjugation. acs.org

Key Parameters for Comparison:

A comparative analysis of amine-reactive linkers involves evaluating several key parameters:

Reactivity and Specificity: NHS esters are highly reactive towards primary amines (-NH2) found on lysine (B10760008) residues and the N-terminus of proteins. axispharm.comthermofisher.com However, studies have shown that NHS esters can also react with other nucleophilic residues such as serine, threonine, and tyrosine, which can be a drawback if high specificity is required. nih.gov

Stability of Reactive Intermediate: The stability of the activated linker is crucial. The O-acylisourea intermediate formed by carbodiimides (like EDC) is highly unstable, whereas the NHS ester intermediate is considered more stable, allowing for a two-step conjugation process. nih.gov

Reaction Conditions: The optimal pH for the reaction is a significant factor. NHS esters perform well in the pH 7.2-9 range. thermofisher.com This contrasts with other linkers that may require different pH conditions for optimal reactivity.

Solubility: The solubility of the linker in aqueous buffers can impact the ease of use. Standard NHS esters often have limited water solubility and may need to be dissolved in an organic solvent like DMSO or DMF before being added to the reaction mixture. thermofisher.com To counteract this, sulfonated versions (Sulfo-NHS esters) have been developed. The addition of a sulfonate group (-SO3) increases water solubility and, being charged, prevents the linker from crossing cell membranes, making it ideal for cell-surface labeling. thermofisher.com

Side Reactions: Beyond hydrolysis, other side reactions can occur. Recent research has revealed that the succinimide (B58015) portion of NHS esters, previously considered an innocent leaving group, can undergo ring-opening to form N-succinamide derivatives. nih.gov This unexpected reaction leads to bioconjugates with unintended and potentially unstable linkages. nih.gov

The following table provides a comparative overview of NHS esters and another common class of amine-reactive reagents, carbodiimides.

FeatureNHS Esters (e.g., this compound)Carbodiimides (e.g., EDC)
Target GroupPrimary amines (-NH2)Activates carboxyl groups (-COOH) to react with primary amines (-NH2)
Reaction ProductStable amide bondStable amide bond (zero-length crosslinker)
Optimal pH7.2 - 9.0 thermofisher.com4.5 - 7.5 (Optimal for NHS ester formation around 7.2-8.5) nih.gov
Key Side ReactionsHydrolysis (competes with aminolysis), acs.org off-target reactions (Ser, Thr, Tyr), nih.gov succinimide ring-opening nih.govFormation of unstable O-acylisourea intermediate, which can hydrolyze or rearrange; potential for antibody aggregation nih.gov
SolubilityVariable; often requires organic co-solvent. Sulfo-NHS variants offer high water solubility. thermofisher.comGenerally water-soluble
Use CaseDirect labeling of proteins/peptides, creating specific bioconjugates thermofisher.comCrosslinking proteins to carboxyl-containing molecules or surfaces; intramolecular crosslinking nih.gov

Research Findings on Reactivity and Stability:

Studies comparing different crosslinking strategies have yielded important insights. For instance, research on immobilizing antibodies on functionalized surfaces found that the carbodiimide EDC alone was more efficient at crosslinking than when it was combined with NHS or Sulfo-NHS at a pH of 7.4. nih.gov This was contrary to expectations, as the NHS ester intermediate is generally considered more stable. nih.gov One hypothesis for this observation is that the highly reactive NHS ester may lead to the formation of antibody aggregates in the solution (a homogenous phase reaction), preventing them from binding effectively to the surface (a heterogeneous phase reaction). nih.gov

Furthermore, the rate of hydrolysis is a significant factor limiting the efficiency of NHS-ester conjugations. A study on NHS-ester-functionalized surfaces found that the rate of hydrolysis in a borate (B1201080) buffer at pH 8.50 was substantial, with over 50% of the ester groups hydrolyzing in under 8 minutes. acs.org This underscores the importance of optimizing reaction conditions and concentrations to favor the desired aminolysis reaction over hydrolysis.

Reaction Mechanisms and Kinetic Investigations of Fmoc Peg3 Nhs Ester Conjugation

Principles of Amine-Reactive Chemistry of NHS Esters

The core functionality of Fmoc-PEG3-NHS ester in bioconjugation lies in the reactivity of the NHS ester group with primary amines, which are commonly found on the surface of proteins and peptides, particularly on lysine (B10760008) residues and the N-terminus. thermofisher.comcreative-proteomics.comgbiosciences.com

Nucleophilic Attack by Primary Amines Leading to Stable Amide Bond Formation

The fundamental reaction mechanism involves a nucleophilic attack by the primary amine on the carbonyl carbon of the NHS ester. glenresearch.com This is a type of nucleophilic acyl substitution. creative-proteomics.com The reaction proceeds through a tetrahedral intermediate, ultimately resulting in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. creative-proteomics.comglenresearch.com This stable linkage is crucial for creating lasting conjugates for various research and therapeutic applications. glenresearch.com

Table 1: Key Principles of NHS Ester-Amine Reaction

PrincipleDescriptionKey Factors
Reaction Type Nucleophilic Acyl SubstitutionPresence of a primary amine (nucleophile) and an NHS ester (electrophile).
Bond Formed Amide BondA stable, covalent linkage. glenresearch.com
Leaving Group N-hydroxysuccinimide (NHS)A weak acid that is released during the reaction. glenresearch.com
Primary Target Primary AminesFound on lysine residues and N-termini of proteins. creative-proteomics.comgbiosciences.com

Optimization of Reaction Conditions for Maximizing Conjugation Efficiency

To ensure successful and efficient conjugation with this compound, careful optimization of the reaction conditions is paramount. Key parameters that influence the outcome include pH, the solvent system, and the stoichiometry of the reactants.

Impact of Solvent Systems on Reaction Kinetics and Yields

The choice of solvent is another important consideration. While many bioconjugation reactions are performed in aqueous buffers, some NHS esters, particularly those without a sulfonated group, have poor water solubility. thermofisher.comlumiprobe.com In such cases, a water-miscible organic co-solvent is required to dissolve the NHS ester before it is added to the aqueous reaction mixture. glenresearch.comthermofisher.com

Commonly used organic solvents for this purpose include dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). glenresearch.cominterchim.frlumiprobe.com It is crucial to use high-quality, amine-free DMF, as any contaminating dimethylamine (B145610) can react with the NHS ester. lumiprobe.com The final concentration of the organic solvent in the aqueous reaction is typically kept low, in the range of 0.5% to 10%, to avoid denaturation of the protein or other biomolecule being labeled. thermofisher.com While organic solvents can be necessary for solubility, they can also impact the stability and functionality of proteins and may lead to poor stoichiometric control. chemicalbook.comresearchgate.net

Stoichiometric Control of Reagents for Targeted Conjugation Outcomes

The molar ratio of the this compound to the amine-containing molecule is a key parameter for controlling the extent of labeling. tocris.com To achieve a desired degree of conjugation, it is common practice to use a molar excess of the NHS ester. interchim.fr This helps to drive the reaction towards the formation of the conjugate, especially when dealing with dilute protein solutions or when the competing hydrolysis reaction is significant. glenresearch.combroadpharm.com

The optimal molar ratio can vary depending on the specific protein and the desired outcome (e.g., mono-labeling versus multi-labeling). interchim.fr For instance, a typical starting point for labeling a protein might be a 15:1 molar ratio of dye-NHS ester to protein, with further optimization recommended. tocris.com For labeling IgG antibodies, a 20-fold molar excess of the PEG NHS ester linker is often used. broadpharm.com However, excessive amounts of the NHS ester can lead to non-specific modifications or protein damage. neb.comnih.gov Therefore, the stoichiometry must be carefully controlled and optimized for each specific application to achieve the targeted conjugation outcome. researchgate.net The reaction can be quenched, or stopped, by adding a buffer containing primary amines like Tris or glycine. thermofisher.comtocris.com

Table 2: Optimization of Reaction Conditions for this compound Conjugation

ParameterOptimal Range/ConditionRationale
pH 7.2 - 8.5 (ideally 8.3-8.5) thermofisher.cominterchim.frlumiprobe.comwindows.netfluidic.comthermofisher.comBalances the need for deprotonated, nucleophilic amines with minimizing the rate of NHS ester hydrolysis. interchim.fr
Solvent Aqueous buffer (e.g., PBS, Borate) thermofisher.com. May require initial dissolution in DMSO or DMF if solubility is low. glenresearch.comlumiprobe.comMaintains protein stability and provides the medium for the reaction. Organic co-solvents aid in dissolving water-insoluble NHS esters. thermofisher.com
Stoichiometry Molar excess of NHS ester (e.g., 15- to 20-fold) broadpharm.comtocris.comDrives the reaction towards conjugation, compensating for hydrolysis and ensuring efficient labeling. glenresearch.combroadpharm.com
Temperature 4°C to room temperature thermofisher.comLower temperatures can help to slow the rate of hydrolysis. thermofisher.com
Reaction Time 0.5 to 4 hours, or overnight thermofisher.comlumiprobe.comSufficient time for the conjugation reaction to proceed to completion.
Buffer Choice Non-amine containing buffers (e.g., phosphate, carbonate, borate) thermofisher.comwindows.netAvoids competition from buffer components for reaction with the NHS ester. lumiprobe.combroadpharm.com

Kinetics of Fmoc Protecting Group Deprotection and Subsequent Conjugation Steps

The strategic use of protecting groups is fundamental to the synthesis of complex bioconjugates. The this compound is a heterobifunctional linker designed for just this purpose, featuring two distinct reactive sites: a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protected amine and an amine-reactive N-hydroxysuccinimide (NHS) ester. dcchemicals.commedkoo.comruixibiotech.com This structure allows for a controlled, stepwise approach to conjugation. The kinetics of removing the Fmoc protecting group is a critical parameter that dictates the efficiency and success of sequential functionalization strategies.

Base-Labile Removal of the Fmoc Group

The removal of the Fmoc group is a well-characterized process that proceeds via a base-induced β-elimination (E1cB mechanism). rsc.orgchempep.com The process is initiated by the abstraction of the acidic proton on the fluorenyl group's β-carbon by a base. researchgate.net This is typically the rate-determining step. rsc.org The subsequent elimination releases the free amine and generates a highly reactive dibenzofulvene (DBF) intermediate. rsc.orgresearchgate.net In practice, secondary amines like piperidine (B6355638) are commonly used as the base because they also act as effective scavengers, reacting with the DBF to form a stable adduct, which prevents the DBF from undergoing side reactions with the newly liberated amine. wikipedia.orgspringernature.com

The rate of Fmoc deprotection is highly dependent on the choice of base, its concentration, and the solvent system. springernature.comacs.org Polar solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are typically employed to facilitate the reaction. springernature.com While piperidine is a conventional and highly efficient reagent for this purpose, alternatives have been explored to offer different kinetic profiles or to avoid the use of regulated substances. wikipedia.orgacs.org

Kinetic studies have quantified the efficiency of various deprotection cocktails. For instance, a standard solution of 20% piperidine in DMF can achieve exceptionally fast deprotection, with a half-life (t1/2) for an Fmoc-protected amino acid reported to be as low as 6-7 seconds. rsc.orgwikipedia.org This rapid cleavage allows for efficient workflows in solid-phase peptide synthesis (SPPS) and bioconjugation. rsc.org The choice of reagent allows for fine-tuning of the deprotection time, which is crucial for sensitive substrates or complex synthetic pathways. nih.gov For example, weaker bases or lower concentrations can prolong the reaction time, which may be desirable in specific contexts. researchgate.netscielo.org.mx Conversely, stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with a nucleophilic scavenger, to accelerate the cleavage even further. rsc.orgacs.org

Reagent CompositionSubstrateHalf-life (t1/2)Time for >99% DeprotectionReference
20% Piperidine in DMFFmoc-Val~7 s< 1.5 min rsc.org
5% Piperazine + 1% DBU in DMFFmoc-Val~7 s< 1.5 min rsc.org
5% Piperidine in DMFFmoc-Val-OH~5 min (for 49.6% removal)Not specified scielo.org.mx
0.25 M NaOH in 1:1 MeOH/H₂OFmoc-Arg(Pbf)-OH~2.9 min~20 min nih.gov

Advanced Applications in Bioconjugation and Biomolecular Functionalization

Strategic PEGylation of Proteins and Peptides

PEGylation, the process of attaching PEG chains to molecules, is a widely adopted strategy to improve the pharmacological properties of protein and peptide-based drugs. biochempeg.comreading.ac.uk Fmoc-PEG3-NHS ester, with its defined structure, offers a precise approach to this modification.

Augmentation of Pharmacokinetic Profiles: Enhanced Solubility, Stability, and Systemic Circulation Time

The covalent attachment of PEG chains, a process known as PEGylation, is a well-established method for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. biochempeg.com The inclusion of a PEG spacer, such as the one in this compound, can significantly enhance the solubility and stability of these biomolecules in aqueous environments. cd-bioparticles.net This is attributed to the hydrophilic nature of the PEG chain, which can form a hydration layer around the protein, preventing aggregation and precipitation. biochempeg.com

Furthermore, PEGylation increases the hydrodynamic radius of the modified protein or peptide. This increased size reduces the rate of renal clearance, thereby prolonging the systemic circulation time. biochempeg.comreading.ac.uk The enhanced stability and extended half-life in the bloodstream contribute to a more favorable pharmacokinetic profile, which can lead to improved therapeutic efficacy. biochempeg.com

Table 1: Impact of PEGylation on Pharmacokinetic Parameters

Parameter Effect of PEGylation Rationale
Solubility Increased The hydrophilic PEG chain improves solubility in aqueous media. cd-bioparticles.net
Stability Increased A hydration layer formed by PEG prevents aggregation and precipitation. biochempeg.com
Systemic Circulation Time Increased Reduced renal clearance due to a larger molecular size. biochempeg.comreading.ac.uk

| Immunogenicity | Reduced | The PEG chain can mask epitopes on the protein surface. |

Methodological Distinctions Between Site-Specific and Random PEGylation

The conjugation of PEG to proteins can be achieved through two primary strategies: random PEGylation and site-specific PEGylation. researchgate.net

Random PEGylation , often utilizing reagents like NHS esters, targets primary amines, such as the N-terminus and the ε-amino groups of lysine (B10760008) residues. researchgate.netbiopharminternational.com While this method is straightforward, it typically results in a heterogeneous mixture of PEGylated isomers, with varying numbers of PEG chains attached at different locations. researchgate.netconicet.gov.ar This heterogeneity can lead to a loss of biological activity if PEGylation occurs at or near the protein's active site and can complicate downstream processing and characterization. researchgate.net

Site-specific PEGylation , in contrast, aims to attach a single PEG molecule at a predetermined location on the protein. conicet.gov.arnih.gov This approach yields a homogeneous product with preserved biological activity. researchgate.netnih.gov While this compound can be used in random PEGylation strategies targeting accessible amine groups, its utility in more controlled approaches is significant. For instance, by controlling the reaction pH, it is possible to preferentially target the N-terminal α-amino group, which generally has a lower pKa than the ε-amino groups of lysine residues. biopharminternational.comconicet.gov.ar Furthermore, the Fmoc-protecting group allows for orthogonal conjugation strategies, where the amine can be deprotected for subsequent modifications after the initial NHS ester reaction. medkoo.com

Table 2: Comparison of PEGylation Methodologies

Feature Random PEGylation Site-Specific PEGylation
Target Sites Multiple amine groups (lysines, N-terminus) biopharminternational.com A single, specific site (e.g., N-terminus, engineered cysteine) biopharminternational.comnih.gov
Product Heterogeneous mixture of isomers researchgate.net Homogeneous, well-defined conjugate researchgate.netnih.gov
Bioactivity Potential for reduction due to steric hindrance researchgate.net High retention of biological activity nih.gov
Process Control Difficult to control the extent and location of PEGylation biopharminternational.com High degree of control over the conjugation reaction

| Reagents | e.g., PEG-NHS ester biopharminternational.com | e.g., PEG-aldehyde, PEG-maleimide, controlled pH with PEG-NHS ester biopharminternational.comnih.gov |

Specialized Conjugation Strategies for Antibodies and Enzymes

The principles of PEGylation are extensively applied to high-value protein classes like antibodies and enzymes to enhance their therapeutic properties.

For antibodies , particularly in the development of antibody-drug conjugates (ADCs), linkers like this compound play a role in attaching cytotoxic drugs. medchemexpress.com The PEG component of the linker can improve the solubility and stability of the ADC, reduce aggregation, and potentially lower its immunogenicity. While early ADC development often involved random conjugation to lysine residues via NHS esters, the field is moving towards site-specific methods to produce more homogeneous and effective therapeutics. conicet.gov.arnih.gov

In the case of enzymes , site-specific PEGylation is often crucial to maintain catalytic function. nih.gov Randomly attaching PEG chains can block the active site, leading to a significant loss of activity. researchgate.net A study on alginate lyase demonstrated that site-specific mono-PEGylation resulted in a conjugate that not only maintained its activity but also showed enhanced kinetics and reduced immunoreactivity compared to the randomly PEGylated enzyme. nih.gov Such strategies can involve the introduction of a unique cysteine residue for thiol-specific PEGylation or controlled N-terminal modification, where a reagent like this compound could be employed under specific pH conditions. biopharminternational.comnih.gov

Functional Modification of Oligonucleotides and Nucleic Acids

This compound is also a valuable reagent for the modification of oligonucleotides and other nucleic acids, enabling the development of advanced nucleic acid-based therapeutics and diagnostics. medkoo.comlookchem.com

Covalent Attachment to Small Interfering RNA (siRNA) for Enhanced Gene Silencing Efficacy

Small interfering RNAs (siRNAs) hold great promise for therapeutic gene silencing, but their delivery and stability in vivo present significant challenges. sigmaaldrich.commdpi.com Covalent attachment of molecules like PEG can improve the pharmacokinetic properties of siRNAs. nih.gov

The NHS ester of this compound can react with amine-modified siRNAs to form a stable covalent bond. nih.gov This conjugation can increase the siRNA's size, which helps to reduce renal clearance and protect it from nuclease degradation, thereby extending its circulation time. nih.gov Research has shown that PEGylated siRNAs can retain potent gene-silencing activity. nih.gov For instance, a study demonstrated that an siRNA PEGylated on both strands resulted in a strong, dose-dependent reduction of a target reporter gene. nih.gov While covalent attachment can enhance uptake, the release of the siRNA from the conjugate is a critical step for efficient gene silencing. sigmaaldrich.com The design of the linker and the conjugation strategy are therefore crucial for optimal performance.

Labeling of Amine-Modified Oligonucleotides

This compound is frequently used for the labeling of amine-modified oligonucleotides. medkoo.com Oligonucleotides can be synthesized with primary amine groups at either the 3' or 5' terminus, or internally. nih.govnih.gov The NHS ester group of the linker readily reacts with these primary amines under mild conditions to form a stable amide bond. reading.ac.ukacs.org

This labeling strategy serves several purposes. The attached PEG spacer enhances the solubility of the oligonucleotide, which can be particularly beneficial for sequences prone to aggregation. The Fmoc-protected amine provides a handle for further, secondary modifications. After the initial conjugation via the NHS ester, the Fmoc group can be removed under basic conditions, exposing a free amine that can be used to attach other molecules, such as fluorescent dyes, biotin, or other functional moieties. medkoo.com This step-wise approach allows for the construction of complex, multifunctional oligonucleotide conjugates for various applications in diagnostics and molecular biology.

Surface Functionalization of Nanoparticles and Enhancement of Biocompatibility

The modification of nanoparticle surfaces is a critical step in the development of nanomaterials for biomedical applications. researchgate.net this compound plays a significant role in this process by enabling the covalent attachment of PEG chains to the surface of nanoparticles. This process, known as PEGylation, leverages the hydrophilic and biocompatible properties of the PEG spacer to enhance the performance of nanoparticles in biological systems. issuu.com

A primary challenge for nanoparticles in biological environments is the rapid adsorption of proteins, forming a "protein corona" that can alter their physicochemical properties and lead to recognition by the immune system. researchgate.net Surface functionalization with PEG linkers like this compound creates a hydrophilic shield on the nanoparticle surface. precisepeg.com This layer of PEG chains effectively reduces non-specific protein adsorption and can diminish recognition by the immune system. issuu.comunige.ch Studies have demonstrated that PEG-modified hydrogels significantly reduce non-specific protein binding, in some cases by a factor of 10. mdpi.com This mitigation of protein adsorption is crucial for maintaining the intended biological activity and stability of the nanoparticles. researchgate.net

By reducing protein adsorption and subsequent immune recognition, the PEGylation of nanoparticles can significantly extend their circulation time in the bloodstream. nih.gov This prolonged circulation is a key factor in enhancing the therapeutic efficacy of nanomedicines, as it allows for greater accumulation at the target site, such as a tumor, through both passive (Enhanced Permeability and Retention effect) and active targeting mechanisms. nih.govcd-bioparticles.net The incorporation of PEG chains can also increase the solubility and stability of the conjugated drug molecule. axispharm.comissuu.com

This compound is instrumental in the engineering of functionalized biomaterials for a range of diagnostic and therapeutic applications. biochempeg.com The NHS ester group readily reacts with primary amines on biomolecules, while the Fmoc-protected amine can be deprotected to allow for further conjugation. medkoo.comdcchemicals.com This versatility allows for the creation of complex, multifunctional systems. For instance, PEGylated nanoparticles can be used in the development of biosensors, where the reduction of non-specific binding improves signal-to-noise ratios and enhances detection sensitivity. In therapeutics, these functionalized biomaterials can be designed to carry and deliver drugs, imaging agents, or other therapeutic moieties. biochempeg.com

Application AreaBenefit of this compoundResearch Finding
Nanoparticle Surface Modification Improves biocompatibility and reduces non-specific binding. Studies have shown that PEG-modified surfaces can decrease non-specific protein adsorption significantly. mdpi.com
Nanomedicine Prolongs the in-vivo circulation time of nanoparticles. PEGylation enhances the pharmacokinetic properties of nanocarriers, leading to improved drug accumulation at target sites. nih.gov
Diagnostics Enables the creation of surfaces that selectively bind target biomolecules for improved biosensor sensitivity. The use of PEGylated surfaces in immunoassays has led to a notable increase in specific binding signals. mdpi.com
Therapeutics Facilitates the development of drug delivery systems with enhanced solubility and stability. axispharm.combiochempeg.comPEGylation is a widely used strategy to improve the therapeutic efficacy of various drug molecules. issuu.com

Development of Targeted Delivery Systems and Ligand Conjugation

The design of delivery systems that can specifically target diseased cells or tissues is a major goal in medicine. This compound serves as a valuable linker in the construction of such targeted systems. axispharm.com

A powerful strategy for targeted delivery involves conjugating a targeting ligand to a nanoparticle or drug molecule. Folate is a well-known targeting moiety because its receptor is overexpressed on the surface of many cancer cells. axispharm.comaxispharm.com Linkers such as Folate-PEG3-NHS ester are designed for this purpose. axispharm.com The folate group directs the conjugate to folate receptor-expressing cells, the PEG3 spacer enhances solubility and reduces steric hindrance, and the NHS ester allows for stable attachment to amine-containing molecules. axispharm.com This approach enables the precise delivery of therapeutic agents to cancer cells, potentially increasing efficacy while minimizing off-target effects. axispharm.com

ComponentFunctionBenefit
Folate Binds to folate receptors on target cells. axispharm.comEnables selective delivery to specific cells, particularly cancer cells. axispharm.comaxispharm.com
PEG3 Spacer Improves water solubility and reduces steric crowding. axispharm.comEnhances the overall biopharmaceutical properties of the conjugate. axispharm.com
NHS Ester Reacts with primary amines to form stable amide bonds. axispharm.comAllows for secure and efficient attachment to drugs or other biomolecules. axispharm.com

This compound and similar structures are utilized in the synthesis of peptides and polypeptides. biochempeg.comhuatengsci.com The Fmoc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), allowing for the stepwise addition of amino acids. acs.org The PEG spacer can be incorporated into peptide structures to improve their solubility and pharmacokinetic properties. acs.orgaxispharm.com The NHS ester provides a reactive handle for conjugating the PEGylated peptide to other molecules, including ligands or surfaces. cd-bioparticles.netcd-bioparticles.net This methodology is valuable for creating well-defined peptide-based bioconjugates for various research and therapeutic purposes. acs.orgjenkemusa.com For example, a mixed grafted poly(l-lysine) conjugate was prepared by coupling a PEG with an NHS end group to the lysine amine side chains, with some PEG chains further functionalized with peptides. acs.org

Integration into Hydrogel and Polymer Network Synthesis

The heterobifunctional nature of this compound, possessing a base-labile Fmoc-protected amine at one end and a highly reactive N-Hydroxysuccinimide (NHS) ester at the other, makes it a valuable tool in polymer chemistry. medkoo.com The polyethylene (B3416737) glycol (PEG) spacer imparts hydrophilicity and biocompatibility to the resulting structures. cd-bioparticles.net This unique combination of functional groups allows for its strategic incorporation into complex macromolecular architectures, such as hydrogels and other polymer networks, enabling precise control over their structure and function.

Utilization as a Cross-linking Agent for Three-Dimensional Polymer Scaffold Construction

This compound serves as an effective cross-linking agent for the fabrication of three-dimensional (3D) polymer scaffolds, which are crucial in fields like tissue engineering and cell culture. jenkemusa.com Cross-linking is a fundamental process that forms covalent bonds between polymer chains, enhancing the mechanical stability and structural integrity of the resulting scaffold. mdpi.com

The mechanism of action involves the NHS ester end of the molecule, which reacts efficiently with primary amine groups present on polymer backbones (e.g., on lysine residues of proteins like gelatin or on amine-functionalized synthetic polymers) to form stable amide bonds. acs.org The other end, the Fmoc-protected amine, can be deprotected under mild basic conditions to reveal a primary amine. medkoo.com This newly exposed amine is then available for further reaction, either with another polymer chain or with a different bifunctional cross-linker, facilitating the formation of a complex, interconnected 3D network.

This step-wise conjugation capability allows for the construction of highly organized and well-defined hydrogel networks. For instance, a polymer can first be functionalized with this compound via its amine-reactive NHS ester. Following purification, the Fmoc group can be removed, and the now available amine can be used to link to other polymer chains, creating a stable, cross-linked hydrogel scaffold. Such scaffolds are used to mimic the extracellular matrix (ECM), providing a suitable environment for cell adhesion, proliferation, and differentiation. mdpi.com PEGylated hydrogels are particularly advantageous due to their high water content, biocompatibility, and ability to be functionalized with bioactive molecules.

FeatureRole of this compoundResulting Scaffold Property
NHS Ester Group Reacts with primary amines on polymer chains. Covalent incorporation of the PEG linker into the polymer backbone.
Fmoc-Protected Amine Allows for controlled, sequential reactions after deprotection. Enables precise construction and cross-linking of the 3D network.
PEG Spacer Provides hydrophilicity and flexibility. jenkemusa.comEnhances water solubility, biocompatibility, and cell compatibility of the scaffold.
Overall Function Acts as a heterobifunctional cross-linking agent. jenkemusa.comFormation of stable, biocompatible, and functional 3D polymer scaffolds. mdpi.com

Development of Advanced Functional Materials in Polymer Science

In the broader field of polymer science, this compound is instrumental in the synthesis of advanced functional materials, including graft polymers, functional coatings, and nanoparticle systems. biochempeg.combiochempeg.com Its ability to link different chemical entities with precision is key to designing materials with tailored properties for specific applications in nanotechnology, drug delivery, and bioconjugation. biochempeg.combiochempeg.com

One major application is the creation of polymer-peptide conjugates. acs.org The NHS ester can be used to attach the PEG linker to a peptide, and the Fmoc-protected amine allows for the subsequent synthesis or attachment of a polymer chain. This "grafting to" approach results in amphiphilic block copolymers that can self-assemble into complex nanostructures like micelles or vesicles, which are explored as carriers for targeted drug delivery. acs.org

Furthermore, this linker is used in the functionalization of nanoparticles and surfaces. By attaching this compound to a surface, a hydrophilic and biocompatible PEG layer is introduced, which can reduce non-specific protein adsorption. The terminal Fmoc group can then be removed to present a reactive amine on the surface, which can be used to immobilize specific targeting ligands, antibodies, or enzymes, creating a highly functional and specific material. medkoo.com This strategy is central to developing biosensors, targeted therapeutic nanoparticles, and advanced functional coatings. biochempeg.com

Application AreaSynthetic Strategy Utilizing this compoundResulting Functional Material
Drug Delivery Used to link targeting peptides to polymer backbones or nanoparticles. acs.orgTargeted drug delivery systems, such as antibody-drug conjugates (ADCs). jenkemusa.com
Nanotechnology Surface modification of nanoparticles to improve stability and add functionality. Functionalized nanoparticles with enhanced biocompatibility and targeting capabilities.
Biomaterials Creation of graft polymers and multiblock copolymers. acs.orgbiochempeg.comSelf-assembling polymer-peptide conjugates and functional hydrogels. acs.org
Functional Coatings Immobilization onto surfaces to create a reactive layer for further modification. biochempeg.comBio-specific surfaces for biosensors and biocompatible device coatings. biochempeg.combiochempeg.com

Role of Fmoc Peg3 Nhs Ester in Emerging Therapeutic Modalities

Application in Proteolysis Targeting Chimeras (PROTACs) Synthesis

Fmoc-PEG3-NHS ester serves as a foundational building block for constructing the PEG-based linkers frequently used in PROTACs. medchemexpress.commedchemexpress.euglpbio.com Statistics show that PEG linkers are the most common motif used in reported PROTAC molecules, accounting for a significant majority of designs. biochempeg.com The incorporation of a PEG spacer, such as the tri-ethylene glycol unit in this compound, imparts several advantageous properties to the final PROTAC molecule.

The primary function of the PEG linker is to enhance the water solubility and reduce the hydrophobicity of the often large and complex PROTAC molecule. axispharm.comprecisepeg.com This improved solubility is crucial for compatibility with physiological environments and can positively affect cell permeability and subsequent oral absorption. jenkemusa.comclinicalresearchnewsonline.combiochempeg.com The NHS ester functionality allows for the straightforward covalent attachment of the linker to an amine group on either the POI-binding ligand or the E3 ligase ligand, while the Fmoc-protected amine provides a handle for further extension or connection to the other half of the molecule, facilitating a modular and efficient synthesis. medkoo.com

The linker in a PROTAC is far more than a simple tether; it is a key determinant of the molecule's biological activity. mtoz-biolabs.comnih.gov The rational design of PROTACs involves the careful optimization of the linker's characteristics to achieve desired properties. researchgate.net Using PEG-based linkers like those derived from this compound allows for systematic tuning of these properties. clinicalresearchnewsonline.combiochempeg.com

Key Tunable Properties Influenced by PEG Linkers:

PropertyDesign Principle & RationaleResearch Findings
Degradation Efficiency The length of the linker is critical. It must be long enough to span the distance between the POI and the E3 ligase to allow for the formation of a stable ternary complex without steric hindrance, but not so long that the proteins are not brought into effective proximity for ubiquitination. mtoz-biolabs.comresearchgate.netThe degradation efficiency of PROTACs can be systematically modulated by using PEGs of different chain lengths. clinicalresearchnewsonline.combiochempeg.com Optimization often begins with longer linkers, which are then gradually shortened to find the optimal length for activity. mtoz-biolabs.comresearchgate.net
Solubility & Permeability The inherent hydrophilicity of the ethylene (B1197577) glycol units improves the water solubility of the PROTAC. axispharm.comprecisepeg.com This property must be balanced, as excessive hydrophilicity can sometimes hinder cell membrane penetration.The introduction of PEG linkers is a well-established strategy to increase the aqueous solubility of PROTAC molecules, which can improve their pharmacokinetic profile. jenkemusa.comaxispharm.comclinicalresearchnewsonline.com
Ternary Complex Stability The linker's flexibility and composition influence the stability and conformation of the POI-PROTAC-E3 ligase ternary complex. axispharm.com While the flexibility of PEG chains can be advantageous in allowing the molecule to adopt a productive binding angle, it can also introduce a high degree of conformational entropy. mtoz-biolabs.comThe atomic composition of the linker can significantly affect potency. In some cases, replacing an alkyl chain with PEG units has been shown to inhibit PROTAC activity, highlighting the need for empirical testing. nih.gov
Selectivity The linker's length and composition can influence the degradation selectivity of the PROTAC.For certain targets, altering the length of a PEG linker has been shown to shift the degradation selectivity between closely related proteins. researchgate.net

The design process is often an iterative cycle of synthesizing and testing PROTACs with varying linker lengths and compositions to identify the molecule with the most effective degradation profile. nih.gov The use of bifunctional building blocks like this compound accelerates this screening process by enabling the rapid assembly of diverse molecular structures. clinicalresearchnewsonline.combiochempeg.com

Contribution to Radiopharmaceutical Development

The development of peptide-based probes for Positron Emission Tomography (PET) imaging relies on the precise synthesis and radiolabeling of molecules that can target specific biological markers in vivo. rsc.org this compound and similar PEGylated reagents are valuable tools in this field, enabling the creation of sophisticated imaging agents. axispharm.comnih.gov

In the synthesis of peptide-based PET probes, PEG linkers are strategically integrated to improve the pharmacokinetic properties of the final radiotracer. nih.gov Fmoc-protected PEG reagents are fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. nih.govnih.gov This allows for the precise, site-specific incorporation of the PEG linker into the peptide sequence.

The hydrophilic PEG spacer can enhance the solubility of the peptide probe and can help to reduce non-specific binding in vivo, potentially leading to clearer imaging signals. The linker physically separates the bulky radiolabel-chelator complex from the peptide's binding motif, minimizing any potential interference with its target receptor affinity. rsc.org

The synthesis of a peptide-based PET probe involves conjugating a peptide to a bifunctional chelator, which is then used to sequester a radiometal (e.g., Gallium-68, Zirconium-89). rsc.orgnih.gov this compound provides the necessary reactive groups for this conjugation.

A typical methodology involves:

Peptide Synthesis: The targeting peptide is assembled using SPPS. A PEG linker, such as Fmoc-NH-PEG3-COOH, can be incorporated into the peptide chain during this process. nih.gov

Chelator Conjugation: After the peptide is synthesized and purified, a chelator with a free amine group can be conjugated to the carboxyl end of the PEG linker. Alternatively, a reagent like this compound can be used in solution-phase chemistry to link a peptide and a chelator that each possess free amine groups, in a stepwise fashion. medkoo.comacs.org The NHS ester end reacts with an amine on one molecule, and after Fmoc deprotection, the newly exposed amine on the PEG linker can be reacted with the other molecule. medkoo.com

Radiolabeling: The final peptide-linker-chelator conjugate is then incubated with the desired radiometal under controlled conditions. The chelator securely traps the radioactive isotope, yielding the final radiolabeled PET probe ready for purification and use. nih.gov

For example, a study developing a ⁸⁹Zr-labeled radiopharmaceutical involved synthesizing a DFO-heterodimeric peptide precursor, demonstrating the modular use of PEG linkers in constructing complex imaging agents. rsc.org Another study used a PEG3-bis-NHS ester to conjugate a chelator to a peptide targeting integrins for imaging tumors. acs.org

Engineering of Controlled Drug Release and Delivery Systems

Beyond PROTACs and radiopharmaceuticals, this compound is applied in the broader field of drug delivery to enhance the therapeutic potential of various agents. cd-bioparticles.netbiochempeg.com The process of attaching PEG chains to a molecule, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs. axispharm.comaxispharm.com

The hydrophilic PEG3 spacer in this compound can increase the solubility and stability of conjugated drugs, extend their circulation half-life by reducing renal clearance, and decrease their immunogenicity. axispharm.comaxispharm.com The dual functionality of the linker is particularly useful. The NHS ester allows for covalent attachment to a drug or protein, while the Fmoc-protected amine provides a site for attaching other moieties, such as targeting ligands or components for self-assembling nanostructures. medkoo.comaxispharm.com For instance, research has shown the use of PEG-Fmoc conjugates to create nanomicellar carriers for co-delivering chemotherapy drugs like paclitaxel (B517696) and doxorubicin, demonstrating its role in engineering sophisticated drug delivery vehicles. medkoo.com

Design Principles for Regulating Drug Release Kinetics

The architecture of this compound is intrinsically linked to its ability to modulate the release kinetics of a conjugated drug. The design principles revolve around the physicochemical properties of its constituent parts: the PEG spacer and the chemical linkages formed during conjugation.

A primary design principle is the use of the PEG spacer to achieve sustained and controlled release. researchgate.net The PEGylation of a therapeutic molecule increases its hydrodynamic volume, which can reduce renal clearance and prolong its circulation time in the bloodstream. huatengsci.comtechnologynetworks.com This "stealth effect" also shields the drug from enzymatic degradation. huatengsci.com The hydrophilic nature of the PEG3 spacer can influence the degradation behavior of a larger drug-carrying matrix, such as a microsphere. By increasing the hydrophilicity of the polymer matrix, water penetration is enhanced, which can accelerate hydrolysis of the matrix and thereby control the drug release rate. mdpi.com

The kinetics of the initial conjugation reaction itself are also a critical design parameter. The NHS ester's reaction with amines (aminolysis) is in direct competition with its reaction with water (hydrolysis). nih.govnih.gov The rate of hydrolysis increases significantly with pH. thermofisher.com This competition dictates the efficiency of the conjugation process and must be carefully controlled to ensure the desired drug loading. nih.govresearchgate.net Understanding these competing reaction rates is fundamental to designing a manufacturing process that yields a consistent and effective therapeutic agent.

Table 1: Factors Influencing NHS Ester Reaction Kinetics
ParameterEffect on Drug Conjugation & Release ProfileSource
pH Affects the competition between aminolysis and hydrolysis. Higher pH (e.g., 8.5-9) favors the reaction with amines but also significantly increases the rate of hydrolysis, which can reduce conjugation efficiency. The half-life of an NHS ester can decrease from hours at pH 7 to minutes at pH 8.6. thermofisher.comnih.gov
PEG Spacer Increases hydrophilicity of the conjugate, which can enhance water penetration into a drug-delivery matrix, thereby modulating the degradation of the matrix and controlling the drug release rate. It also provides steric hindrance, protecting the drug from enzymatic degradation and prolonging circulation. researchgate.net
Linker Chemistry The formation of a stable amide bond via the NHS ester provides a non-cleavable attachment point. For controlled release, cleavable linkers (e.g., pH-sensitive or enzyme-labile linkers) can be incorporated elsewhere in the system to release the drug at the target site. huatengsci.com
Reactant Concentration At low protein or drug concentrations, the competing hydrolysis reaction can dominate, leading to inefficient conjugation. Higher concentrations of the amine-containing molecule favor the desired aminolysis reaction. nih.gov

Strategies for Enhancing Drug Specificity and Therapeutic Efficacy

The this compound linker is a key tool for improving drug specificity and therapeutic efficacy, primarily by enabling the creation of targeted drug delivery systems. medchemexpress.com These strategies leverage the distinct functionalities of the linker's components to ensure the therapeutic payload is delivered precisely to target cells, enhancing its effect while minimizing damage to healthy tissue. creative-biolabs.com

The primary strategy for enhancing specificity is the use of the amine-reactive NHS ester to covalently attach the drug-linker construct to a targeting moiety. dcchemicals.com This is most notably applied in the development of antibody-drug conjugates (ADCs), where the NHS ester reacts with primary amines on lysine (B10760008) residues of a monoclonal antibody that is specific to an antigen overexpressed on cancer cells. mdpi.com This ensures that the cytotoxic drug is delivered directly to the tumor. Similarly, other targeting ligands, such as folic acid, can be conjugated to target receptors on specific cells. axispharm.com

Improved Solubility: The hydrophilic PEG chain can significantly increase the water solubility of hydrophobic drugs, which is often a prerequisite for intravenous administration. creative-biolabs.com

Enhanced Stability: PEG linkers can protect the conjugated drug from enzymatic degradation and improve the physical stability of the entire construct, preventing aggregation. creative-biolabs.comrsc.org

Prolonged Circulation: By increasing the size of the conjugate and providing a "stealth" layer, the PEG spacer helps the therapeutic evade renal clearance and recognition by the immune system, extending its half-life in the bloodstream and increasing the probability of it reaching the target site. huatengsci.comkoreascience.kr

Optimized Spacing: The linker acts as a flexible spacer, ensuring that the drug and the targeting moiety can function without sterically hindering one another.

The Fmoc-protected amine at the other end of the linker adds another layer of strategic versatility. The Fmoc group is a protecting group that can be removed under specific basic conditions, revealing a free amine. medkoo.com This allows for sequential or orthogonal conjugation strategies, where, for instance, a drug is first attached via the NHS ester, and then after Fmoc deprotection, a different molecule (like an imaging agent or another therapeutic) can be attached at the newly exposed amine. This enables the construction of more complex, multifunctional therapeutic agents. dcchemicals.com

Table 2: Role of this compound Components in Enhancing Efficacy
ComponentFunctionContribution to Specificity & EfficacySource
Fmoc-protected Amine A stable protecting group that can be selectively removed.Enables multi-step, orthogonal synthesis for creating complex, multifunctional conjugates. Allows for the attachment of a second component after the initial conjugation. medkoo.comdcchemicals.com
PEG3 Spacer A short, hydrophilic polyethylene (B3416737) glycol chain.Increases solubility, stability, and circulation half-life ("stealth effect"). Reduces immunogenicity and provides optimal spacing between the drug and targeting ligand. creative-biolabs.comresearchgate.netkoreascience.kr
NHS Ester An activated ester highly reactive towards primary amines.Covalently links the construct to targeting moieties like antibodies or other ligands, directing the therapeutic agent specifically to the target cells and tissues. axispharm.com

Analytical Characterization of Fmoc Peg3 Nhs Ester Conjugates

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for confirming that the desired chemical transformation has occurred and for verifying the molecular structure of the resulting conjugate.

Key diagnostic signals in a ¹H-NMR spectrum would include:

Fmoc Group: Aromatic protons of the fluorenyl group typically appear as a series of multiplets in the downfield region (approx. 7.2-7.8 ppm). The methylene (B1212753) and methine protons of the fluorenylmethoxycarbonyl moiety also have characteristic shifts.

PEG Linker: The ethylene (B1197577) glycol repeating units of the PEG3 spacer exhibit a prominent signal, usually a multiplet around 3.6 ppm. caymanchem.com

Target Molecule: Signals from the conjugated molecule will also be present, although they may be more complex. A crucial observation is the shift in the resonance of protons adjacent to the amine group that participated in the reaction, confirming the formation of the new amide bond.

The combination of NMR with other techniques is often necessary for the complete characterization of complex PEGylated molecules. nih.govnih.govenovatia.com

Table 1: Representative ¹H-NMR Chemical Shifts for an Fmoc-PEG3-Amine Conjugate This table presents expected chemical shift ranges. Actual values may vary based on the solvent and the specific structure of the conjugated amine.

Molecular MoietyProton EnvironmentExpected Chemical Shift (ppm)
Fmoc Group Aromatic (fluorenyl)7.20 - 7.80
CH-O-C=O4.40 - 4.60
CH₂-CH4.20 - 4.30
PEG3 Linker O-CH₂-CH₂-O3.50 - 3.70
Linkage CH₂-NH-C=O (amide)3.20 - 3.40

Mass spectrometry (MS) is a cornerstone technique for the analysis of bioconjugates, providing precise molecular weight data that confirms the identity and purity of the product. frontiersin.org For Fmoc-PEG3-NHS ester conjugates, both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly valuable. nih.govnih.gov

MALDI-TOF-MS is frequently used for the rapid analysis of conjugation reactions involving peptides and proteins. nih.govcore.ac.ukrsc.org By comparing the mass spectrum of the starting material with that of the reaction mixture, one can observe a mass shift corresponding to the addition of the Fmoc-PEG3 moiety. This provides direct evidence of successful conjugation. The discrete nature of the PEG3 linker results in a single, well-defined mass addition, simplifying spectral interpretation compared to conjugates with polydisperse PEG chains. core.ac.uk

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. ingenieria-analitica.com This is particularly useful for analyzing complex reaction mixtures, allowing for the separation of the desired conjugate from unreacted starting materials, hydrolyzed linker, and other byproducts before mass analysis. nih.govcaymanchem.com High-resolution mass spectrometry (HRMS) coupled with LC can determine the elemental composition and provide a high degree of confidence in the structural assignment. enovatia.com

Table 2: Expected Molecular Weight Changes upon Conjugation The mass of the Fmoc-PEG3 moiety added upon reaction of this compound with a primary amine. The N-hydroxysuccinimide (NHS) group is the leaving group.

Compound/MoietyChemical FormulaMolecular Weight (Da)Description
This compoundC₂₈H₃₂N₂O₉540.56Starting linker reagent. medkoo.com
N-Hydroxysuccinimide (NHS)C₄H₅NO₃115.09Leaving group during conjugation. thermofisher.com
Fmoc-PEG3-amide moietyC₂₄H₂₇NO₆425.47Mass added to the target molecule.

Upon successful conjugation to a target amine (R-NH₂), the expected molecular weight of the product will be (MW of R-NH₂) + 425.47 Da.

Chromatographic Methodologies for Purity and Yield Assessment

Chromatographic techniques are essential for separating the components of a reaction mixture, which is necessary for assessing the purity of the conjugate and determining the reaction yield. frontiersin.org

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a standard method for the analysis of PEGylated peptides and proteins. frontiersin.orgnih.gov It effectively separates molecules based on differences in hydrophobicity. In the context of an this compound conjugation, RP-HPLC can resolve:

The unreacted amine-containing starting material.

The final Fmoc-PEG3-conjugate, which is typically more hydrophobic due to the large, nonpolar Fmoc group and will thus have a longer retention time.

The hydrolyzed Fmoc-PEG3-acid.

Excess unreacted this compound.

By integrating the peak areas in the chromatogram, the relative amounts of each component can be determined, allowing for an assessment of product purity and reaction conversion. thermofisher.comglenresearch.com The conditions for HPLC must often be optimized for each specific conjugate to achieve the best separation. frontiersin.org Since this compound contains a discrete PEG linker, the resulting conjugate peaks are generally sharper compared to those from conjugates with polydisperse PEGs, which are known to cause significant peak broadening. nih.govacs.org

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (<2 µm) to achieve higher resolution, greater sensitivity, and much faster analysis times. ijcrt.orgresearchgate.net These features make UPLC exceptionally well-suited for the analysis of complex bioconjugation reaction mixtures. waters.com

For this compound conjugates, UPLC offers several advantages:

Improved Resolution: It can better separate the desired conjugate from closely eluting impurities, such as isomers or partially degraded products. researchgate.netwaters.com

Increased Throughput: The shorter run times facilitate rapid monitoring of reaction progress and high-throughput screening of different reaction conditions. ijcrt.org

Enhanced Sensitivity: UPLC provides sharper, taller peaks, which improves the signal-to-noise ratio and allows for the detection and quantification of low-level impurities. ijcrt.org

When coupled with mass spectrometry (UPLC-MS), it becomes a powerful tool for detailed characterization, including the identification of specific conjugation sites on complex biomolecules like antibodies. nih.gov

Quantitative Analysis of Conjugation Efficiency

Determining the efficiency of the conjugation reaction is crucial for optimizing synthesis protocols and for the quality control of the final product. Conjugation efficiency is often expressed as a percentage yield or, in the case of molecules with multiple potential reaction sites (like proteins), as the Degree of Labeling (DOL).

The efficiency can be quantified using several methods:

Chromatography (HPLC/UPLC): This is the most direct method. By analyzing the reaction mixture with a calibrated detector (e.g., UV-Vis), the peak area corresponding to the unreacted starting material can be compared to the peak area of the formed conjugate. The conjugation efficiency can be calculated as: Efficiency (%) = [Area of Product / (Area of Product + Area of Starting Material)] x 100

UV-Vis Spectroscopy: This method is applicable if the label has a distinct chromophore, which the Fmoc group does (strong absorbance around 266 nm). After removing the unreacted linker, the concentration of the conjugate can be determined using the Beer-Lambert law with the known extinction coefficient of the Fmoc group. For protein conjugates, the absorbance at 280 nm (for the protein) and at the λₘₐₓ of the label are measured to calculate the DOL. biotium.com

A challenge ratio, which is the starting molar ratio of the this compound to the target molecule, is a key parameter that influences the final conjugation efficiency. mesoscale.com Reactions are often performed with an excess of the NHS ester to drive the reaction to completion, especially since NHS esters are susceptible to hydrolysis in aqueous buffers. glenresearch.com

Table 3: Example Calculation of Conjugation Efficiency from HPLC Data Assumes equal detector response factors for the starting material and product.

SpeciesRetention Time (min)Peak Area
Unreacted Peptide5.2150,000
Fmoc-PEG3-Peptide Conjugate12.8850,000
Total Area 1,000,000
Conjugation Efficiency 85.0%
Calculation: (850,000 / 1,000,000) x 100 = 85.0%

Spectrophotometric and Other Methods for Determining Degree of Labeling

The quantification of the degree of labeling (DOL), which represents the average number of this compound molecules conjugated to a target molecule (such as a protein or an amine-functionalized surface), is a critical step in analytical characterization. thermofisher.combiotium.com Determining the DOL is essential for ensuring batch-to-batch consistency, predicting the stoichiometry for subsequent experiments, and understanding the potential impact of modification on the biological activity or physical properties of the conjugate. thermofisher.com Both spectrophotometric and other biophysical methods are employed to accurately ascertain the extent of conjugation.

Spectrophotometric Determination

Spectrophotometry offers a rapid and accessible means to determine the degree of labeling, primarily by leveraging the unique ultraviolet (UV) absorbance properties of the fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Fmoc Cleavage UV Assay

The most common spectrophotometric method for quantifying molecules containing an Fmoc group involves a chemical cleavage step followed by UV analysis. This technique is widely used in solid-phase peptide synthesis for determining the loading capacity of a resin and can be adapted for quantifying the DOL of purified conjugates. rsc.orgbiotage.com

The procedure involves treating the purified this compound conjugate with a basic solution, typically 20-30% piperidine (B6355638) in a solvent like dimethylformamide (DMF). mdpi.comthermofisher.com The base cleaves the Fmoc group, which then reacts with piperidine to form a dibenzofulvene-piperidine adduct. rsc.orgmdpi.com This adduct exhibits strong and characteristic UV absorbance maxima, most commonly cited around 300-301 nm. rsc.orgbiotage.com

The concentration of the released adduct, which is directly proportional to the amount of conjugated this compound, can be calculated using the Beer-Lambert law:

A = εcl

Where:

A is the measured absorbance at the specific wavelength.

ε (epsilon) is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (in M⁻¹cm⁻¹).

c is the concentration of the adduct (in mol/L).

l is the path length of the cuvette (typically 1 cm).

The molar extinction coefficient for the adduct has been reported with some variability across different studies and measurement conditions. For instance, values at ~301 nm are often cited in the range of 7,100 to 8,100 M⁻¹cm⁻¹. nih.gov Some studies also advocate for measuring the absorbance at a secondary, shallower peak around 289.8 nm, suggesting it may provide a more robust measurement that is less sensitive to the wavelength accuracy of the spectrophotometer. mdpi.comnih.gov

Wavelength (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Reference
3017800 rsc.org
3018021 nih.gov
3006566 thermofisher.com
289.86089 nih.gov

To calculate the DOL for a protein conjugate, the concentration of the protein must also be determined, typically via its absorbance at 280 nm or using a colorimetric assay like the Bradford assay. abberior.rocks The DOL is then the molar ratio of the calculated Fmoc concentration to the protein concentration.

Corrected Absorbance Method for Protein Conjugates

An alternative approach, common for fluorescently labeled proteins, involves measuring the absorbance of the intact conjugate at two wavelengths: 280 nm (for the protein) and the absorbance maximum (λmax) of the label. thermofisher.com However, this method is complicated by the fact that the Fmoc group itself absorbs light at 280 nm, which would interfere with an accurate protein concentration measurement. rsc.org To use this method, a correction factor (CF) must be applied to subtract the contribution of the Fmoc-PEG3 group to the absorbance at 280 nm. rsc.org

The correction factor is the ratio of the label's absorbance at 280 nm to its absorbance at its λmax. rsc.org The calculation for the degree of labeling would be:

Protein Molarity = [A₂₈₀ - (Aλₘₐₓ of label × CF)] / ε of protein

Label Molarity = Aλₘₐₓ of label / ε of label

Degree of Labeling (DOL) = Label Molarity / Protein Molarity

This method requires precise knowledge of the molar extinction coefficients for both the protein and the Fmoc-PEG3 moiety at the respective wavelengths.

Other Methods for Characterization

While spectrophotometry is valuable, other methods can provide complementary or more precise data on the degree and nature of the conjugation.

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are powerful for analyzing conjugates. creativepegworks.com MS can determine the absolute molecular weight of the conjugate, with the mass increase directly corresponding to the number of this compound molecules attached. rsc.org This allows for the identification of species with different degrees of labeling (e.g., mono-, di-, tri-PEGylated products) and provides insight into the heterogeneity of the sample. creativepegworks.com

Amino Acid Analysis: An indirect but absolute method involves using a PEG linker that contains a non-native, stable amino acid, such as norleucine. creativepegworks.com After complete acid hydrolysis of the conjugate, the amount of the unique amino acid can be quantified and compared to the amounts of the protein's native amino acids. This ratio provides a precise calculation of the number of PEG chains bound to the protein. creativepegworks.com

Summary of Methods for Determining Degree of Labeling
MethodPrincipleKey Findings / DataAdvantagesLimitations
Fmoc Cleavage UV AssayCleavage of Fmoc group with piperidine and measurement of dibenzofulvene-piperidine adduct absorbance at ~301 nm. rsc.orgmdpi.comConcentration of Fmoc groups.Rapid, widely available, sensitive.Requires complete cleavage and purification of conjugate; variability in reported extinction coefficients. nih.gov
Mass Spectrometry (e.g., MALDI-TOF)Measures the mass increase of the target molecule upon conjugation. creativepegworks.comAbsolute mass of conjugates, distribution of species (mono-, di-, etc.). rsc.orgHigh precision, provides heterogeneity information.Requires specialized equipment, may be difficult for very large or polydisperse conjugates. unige.ch
Chromatography (e.g., HPLC, SEC)Separates molecules based on size or hydrophobicity. Purity and distribution of labeled species.Can purify and quantify different conjugate populations.May not fully resolve species with similar properties. creativepegworks.com
Amino Acid AnalysisQuantification of a unique amino acid incorporated into the PEG linker after protein hydrolysis. creativepegworks.comAbsolute molar ratio of PEG linker to protein.Highly accurate and absolute.Requires specialized PEG linker, is destructive and time-consuming.

Future Directions and Emerging Research Avenues for Fmoc Peg3 Nhs Ester

Continuous Development of Novel Fmoc-PEG-NHS Ester Analogs with Tailored Reactivity Profiles

The core structure of Fmoc-PEG3-NHS ester is a scaffold for innovation, with research focused on creating analogs with fine-tuned properties for specific applications. Modifications often target the PEG linker's length, architecture, and the ester's reactivity.

Key Research Directions:

Varying PEG Chain Length: While the "PEG3" designation denotes a specific length, analogs with different numbers of ethylene (B1197577) glycol units (e.g., PEG4, PEG8, PEG12) are being synthesized. mdpi.comnih.gov Longer PEG chains can further increase the solubility and in vivo half-life of conjugated biomolecules. adcreview.comwalshmedicalmedia.com Conversely, shorter linkers are crucial where precise distance control between two conjugated molecules is paramount.

Branched Architectures: Moving beyond linear structures, researchers are exploring branched or multi-arm PEG linkers. adcreview.comamericanpharmaceuticalreview.comsigmaaldrich.com A branched PEG structure can create a "hydrophilicity reservoir," which is particularly effective at shielding hydrophobic drug payloads in antibody-drug conjugates (ADCs). americanpharmaceuticalreview.com This architecture can enable a higher drug-to-antibody ratio (DAR) without causing the aggregation issues often seen with hydrophobic linkers. adcreview.comamericanpharmaceuticalreview.com

Modulating Ester Reactivity: The standard NHS ester offers a balance of reactivity and stability. However, for specific applications, its hydrolysis rate can be a limitation. google.com Research into alternative active esters, such as sulfonyl-N-hydroxysuccinimide (Sulfo-NHS) esters, offers enhanced water solubility and stability, leading to higher labeling yields in biological buffers. precisepeg.com The development of linkers with different active esters allows for a greater degree of control over conjugation reactions. google.comprecisepeg.com

Cleavable Linkers: A significant area of development is the incorporation of cleavable moieties within the PEG linker. nih.govacs.org These linkers are designed to be stable during circulation but break apart under specific physiological conditions (e.g., in the acidic environment of a tumor or in the presence of specific enzymes). This strategy is critical for the controlled release of drug payloads in targeted therapies and simplifies the analytical characterization of complex bioconjugates by allowing the PEG and the protein to be analyzed separately. americanpharmaceuticalreview.comnih.gov

Analog TypeModificationKey AdvantagePrimary Application Area
Variable Length Linear PEGAltering the number of (CH₂CH₂O) unitsModulates solubility, hydrodynamic radius, and in vivo half-life. adcreview.comwalshmedicalmedia.comProtein/Peptide PEGylation, Pharmacokinetic modulation
Branched/Multi-Arm PEGCreating Y-shaped or multi-arm PEG structuresShields hydrophobic payloads, allows higher drug-to-antibody ratios (DAR). adcreview.comamericanpharmaceuticalreview.comAntibody-Drug Conjugates (ADCs)
Alternative Active EstersReplacing NHS with more stable esters (e.g., Sulfo-NHS)Increased stability against hydrolysis, higher conjugation efficiency in aqueous buffers. precisepeg.comBioconjugation in complex media
Cleavable LinkersIncorporating enzymatically or pH-sensitive bondsControlled payload release, simplified analytical characterization. americanpharmaceuticalreview.comnih.govacs.orgTargeted Drug Delivery, Proteomics

Advancements in Automated and High-Throughput Bioconjugation Techniques

The demand for rapid discovery and optimization of bioconjugates has spurred the integration of this compound and its analogs into automated and high-throughput screening (HTS) platforms. These technologies aim to move PEGylation from a laborious art to a data-driven science. nih.gov

Automated Liquid Handling: Robotic liquid handlers are being used to perform large numbers of conjugation reactions in parallel, varying parameters such as reactant concentrations, pH, and temperature. rsc.org This allows for the rapid screening of a library of PEG-lipid compositions to identify optimal formulations for applications like gene silencing with lipid nanoparticles (LNPs). rsc.org

High-Throughput Screening (HTS): HTS workflows are being developed to prepare, characterize, and assess libraries of PEGylated compounds. rsc.orgtudelft.nl For instance, a low-volume, automated HTS workflow was successfully used to screen 54 different antisense oligonucleotide-LNP formulations with distinct PEG-lipid compositions to test for gene silencing efficacy in neurons. rsc.org Another approach uses Fiber-optic Array Scanning Technology (FAST) to screen bead-based libraries of synthetic polymers at rates of millions of compounds per minute, accelerating the discovery of new affinity agents. chemrxiv.org

Microfluidic Systems: Microfluidic devices offer precise control over reaction conditions and require minimal sample volumes, making them ideal for optimizing PEGylation reactions. These systems facilitate rapid mixing and allow for the systematic study of conjugation kinetics, which is essential for developing predictive models. rsc.org The ability to translate findings from microfluidic scale-up to larger production is a key advantage. rsc.org

Expansion of Applications into Unexplored Biomedical and Materials Science Domains

While traditionally used in peptide synthesis and protein modification, the unique properties of this compound are being leveraged in a growing number of diverse scientific fields. biochempeg.comwalshmedicalmedia.com

Advanced Drug Delivery Systems: Beyond simple PEGylation, these linkers are integral to constructing sophisticated nanocarriers. walshmedicalmedia.comresearchgate.net They are used to attach targeting ligands (e.g., folate, mannose) to nanoparticles, liposomes, or dendrimers, guiding them to specific cells or tissues. walshmedicalmedia.comjenkemusa.com For example, PEGylated bionanocomposites are being investigated for delivering antiviral drugs, and PEG chains on nanoparticles can improve their dispersion in aqueous environments. walshmedicalmedia.comresearchgate.net

Tissue Engineering and Hydrogel Formation: Multi-arm PEG derivatives, which can be synthesized from heterobifunctional precursors like Fmoc-PEG-NHS esters, are used as crosslinkers to form hydrogels. sigmaaldrich.comnih.gov These 3D polymer networks mimic the extracellular matrix and are used as scaffolds for 3D cell culture and tissue regeneration. walshmedicalmedia.comnih.gov The biocompatibility and adjustable stiffness of PEG hydrogels make them suitable for a wide range of cell types. nih.gov

Biosensors and Surface Functionalization: The ability to attach biomolecules to surfaces is crucial for developing biosensors and biocompatible materials. Fmoc-PEG-NHS ester can be used to create functional coatings that resist non-specific protein adsorption, a critical feature for medical implants and diagnostic devices. walshmedicalmedia.com

PROTACs and Molecular Glues: In the burgeoning field of targeted protein degradation, PEG linkers are a fundamental component of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com Analogs like DBCO-NHCO-PEG3-Fmoc are used to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase, hijacking the cell's machinery to destroy specific proteins. medchemexpress.com

DomainSpecific ApplicationRole of Fmoc-PEG-NHS Ester or AnalogKey Research Finding
Drug DeliveryTargeted NanoparticlesLinks targeting ligands to the nanoparticle surface. walshmedicalmedia.comjenkemusa.comPEGylation of iRGD peptide improved its pharmacokinetic profile and tumor penetration. walshmedicalmedia.com
Tissue EngineeringHydrogel ScaffoldsUsed to crosslink polymers into 3D networks for cell culture. sigmaaldrich.comnih.govPEG-conjugated fibrinogen combines the bioactivity of natural polymers with the tunability of synthetic ones. nih.gov
Materials ScienceBiocompatible SurfacesCreates coatings that prevent non-specific protein and cell adsorption. walshmedicalmedia.comgoogle.comPEG attached to surfaces can reduce protein adsorption and alter surface electrical properties. google.com
Protein DegradationPROTAC LinkersServes as the flexible spacer connecting the two active ligands of a PROTAC. medchemexpress.comPEG-based linkers are integral to synthesizing PROTACs for targeted protein degradation. medchemexpress.com

Predictive Computational Modeling for Optimizing Conjugation Outcomes and Product Design

A major frontier in bioconjugation is the shift from empirical, trial-and-error approaches to a predictive, model-driven process. nih.gov Computational tools are becoming indispensable for understanding and optimizing reactions involving this compound.

Kinetic Modeling: Kinetic models are being developed to predict the outcome of PEGylation reactions, especially for complex proteins with multiple potential conjugation sites (e.g., lysine (B10760008) residues). nih.govacs.org These models can simulate the progress of a reaction and estimate the distribution of "PEGmer" isomers, helping to bypass extensive wet-lab experimentation. nih.govacs.org

Structure-Dependent Reactivity Models: Advanced models now incorporate protein tertiary structure to predict the reactivity of specific amino acids. nih.govmdpi.com By considering factors like exposed surface area, pKa, and local surface charge, these models can predict which sites on a protein are most likely to react with an NHS ester. nih.gov A key innovation is the concept of "PEG chain coverage," a metric that assesses the shielding effect of an already-attached PEG chain on nearby reactive sites. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide molecular-level insights into how PEGylation affects a protein's structure, stability, and interactions. mdpi.comfrontiersin.org These simulations can reveal how the attachment of a PEG chain alters protein conformation, which can be directly linked to changes in biological activity and stability. frontiersin.org While powerful, a challenge remains the limited availability of force field parameters for polymers like PEG. mdpi.com

Machine Learning and AI: Machine learning algorithms are being trained on experimental data to create predictive models with high accuracy. nih.govacs.org For example, linear and machine-learned models have demonstrated over 75% accuracy in predicting the order of lysine reactivity on the protein butylcholinesterase. nih.govacs.org These data-driven approaches facilitate the rapid optimization of conjugate yield and specificity, streamlining the development of new PEGylated therapeutics. mdpi.com

Q & A

Q. How does the PEG spacer length (e.g., PEG3 vs. PEG4) influence the biological activity of conjugated molecules?

  • Methodological Answer :
  • Solubility and steric effects : PEG3 provides shorter spacing (~12.6 Å), which may reduce steric hindrance compared to PEG4 (~16.8 Å) .
  • Pharmacokinetics : Longer PEG chains (e.g., PEG4) enhance hydrodynamic radius, prolonging circulation time but potentially reducing target binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.